[1-(Tert-butylamino)propan-2-yl](methyl)amine
Overview
Description
1-(Tert-butylamino)propan-2-yl](methyl)amine, also known as tert-butylaminopropylmethylamine, is an organic compound belonging to the class of amines. It is a colorless liquid with a strong odor and is used in a variety of applications. It is a versatile molecule with a wide range of biological and chemical properties, making it a useful compound for research and development.
Scientific Research Applications
1-(Tert-butylamino)propan-2-yl](methyl)amine has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of polymers, dyes, and surfactants. Additionally, it is used as a catalyst in organic reactions and as a building block in peptide synthesis.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with voltage-gated sodium channels and proteins such as the collapse response mediator protein 2 .
Mode of Action
It can be inferred that the compound might interact with its targets, possibly leading to changes in their function .
Biochemical Pathways
Given its potential targets, it could be involved in the regulation of ion channels and neuronal signaling .
Result of Action
Based on its potential targets, it could influence neuronal activity and signaling .
Advantages and Limitations for Lab Experiments
1-(Tert-butylamino)propan-2-yl](methyl)amine has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, it is non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. However, it does have some limitations. It is not water soluble, and it is not very soluble in organic solvents.
Future Directions
1-(Tert-butylamino)propan-2-yl](methyl)amine has a wide range of potential applications in the fields of medicine, agriculture, and industry. Potential future directions for research include: further investigation into its mechanism of action; development of new synthetic methods for its synthesis; exploration of its potential applications in drug delivery systems; and investigation of its potential use as a green alternative to traditional chemical reagents. Additionally, further research into its biochemical and physiological effects could lead to the development of novel therapeutic agents.
properties
IUPAC Name |
1-N-tert-butyl-2-N-methylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(9-5)6-10-8(2,3)4/h7,9-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGZRDNLVWHRRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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